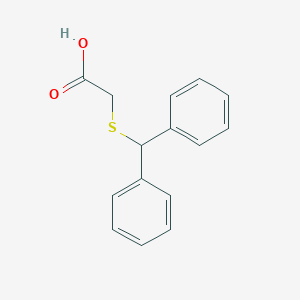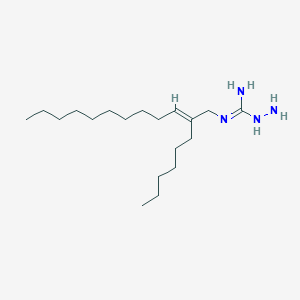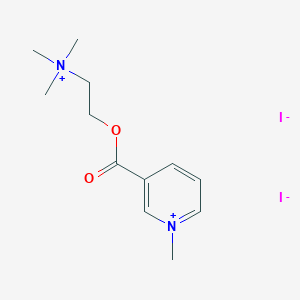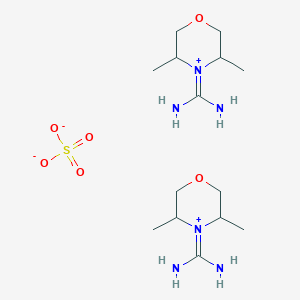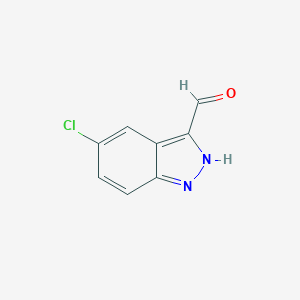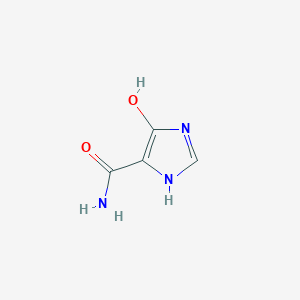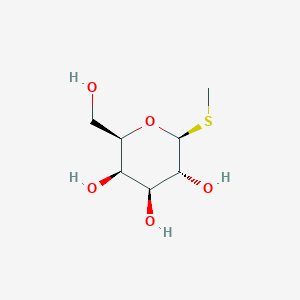
beta-D-Galactopiranósido, metil 1-tio-
Descripción general
Descripción
Beta-D-Galactopyranoside, methyl 1-thio- (BGMT) is a carbohydrate-based compound with a wide range of applications in scientific research and biochemistry. It is a valuable tool in the study of cell biology, biochemistry, and biopharmaceuticals. BGMT is also used in the synthesis of several important molecules, such as glycoproteins, which are essential for many cellular processes.
Aplicaciones Científicas De Investigación
Inhibidores Potenciales para la Enzima Proteasa SARS-CoV-2
Los ésteres de metil β-D-galactopiranósido se han estudiado como posibles inhibidores de la enzima proteasa SARS-CoV-2 . Se encontró que los ésteres interactúan fuertemente con los residuos clave en la proteasa, lo que sugiere que podrían ser inhibidores efectivos .
Aplicaciones Antimicrobianas
Estos compuestos han mostrado una funcionalidad antifúngica prometedora en comparación con sus actividades antibacterianas . Las pruebas antimicrobianas demostraron que los compuestos fueron potentes contra cepas de Bacillus subtilis y Escherichia coli .
Síntesis de Fármacos Biológicamente Activos
Los ésteres de carbohidratos, incluido el metil β-D-galactopiranósido (MGP), son importantes en la química medicinal debido a su eficacia para la síntesis de fármacos biológicamente activos .
Inductores del Sistema Represor Lac de E.coli
El metil-β-D-tiogalactopiranósido se ha utilizado en un estudio para analizar inductores del sistema represor lac de E.coli .
Utilización de Lactosa por Streptococcus Faecalis
También se ha utilizado en un estudio que investigó la utilización de lactosa por Streptococcus faecalis .
Purificación de la β-Galactosidasa de Bacillus Circulans Sp. Alkalophilus
p-Aminobencil 1-tio-β-D-galactopiranósido−Agarosa se ha utilizado en la columna para la purificación de la β-galactosidasa de Bacillus circulans sp. alkalophilus .
Cromatografía de Afinidad para la Purificación de la β-Galactosidasa de P. Haloplanktis
También se ha utilizado en la derivatización de la matriz de afinidad de agarosa para realizar cromatografía de afinidad para la purificación de la β-galactosidasa de P. haloplanktis .
Mecanismo De Acción
Target of Action
Beta-D-Galactopyranoside, methyl 1-thio-, also known as Methyl-β-D-thiogalactoside (TMG), primarily targets the lac repressor system in Escherichia coli . The lac repressor system is a crucial component in the regulation of the lac operon, a set of genes responsible for the transport and metabolism of lactose in E. coli .
Mode of Action
TMG interacts with the lac repressor system by acting as an inducer . In the presence of TMG, the lac repressor changes its conformation, which in turn allows the transcription of the lac operon . This leads to the production of β-galactosidase, an enzyme that catalyzes the hydrolysis of lactose into glucose and galactose .
Biochemical Pathways
The primary biochemical pathway affected by TMG is the lactose metabolism pathway in E. coli . When TMG induces the lac operon, it leads to the production of β-galactosidase, which then catalyzes the hydrolysis of lactose into glucose and galactose . These monosaccharides can then enter glycolysis, a metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP .
Pharmacokinetics
Given its solubility in water , it can be inferred that TMG may have good bioavailability
Result of Action
The primary molecular effect of TMG’s action is the induction of the lac operon, leading to the production of β-galactosidase .
Action Environment
The action of TMG is influenced by the presence of other sugars in the environment. For example, in the presence of glucose, the preferred energy source for E. coli, the induction of the lac operon by TMG is inhibited, a phenomenon known as catabolite repression . Therefore, the efficacy of TMG is influenced by the metabolic state of the cell and the availability of other energy sources .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, Beta-D-Galactopyranoside, methyl 1-thio- interacts with various enzymes, proteins, and other biomolecules. It is treated with various acyl halides to produce 6-O-acyl esters by direct acylation method .
Cellular Effects
Beta-D-Galactopyranoside, methyl 1-thio- has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Beta-D-Galactopyranoside, methyl 1-thio- is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Beta-D-Galactopyranoside, methyl 1-thio- change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Beta-D-Galactopyranoside, methyl 1-thio- vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Beta-D-Galactopyranoside, methyl 1-thio- is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Beta-D-Galactopyranoside, methyl 1-thio- is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Beta-D-Galactopyranoside, methyl 1-thio- and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of beta-D-Galactopyranoside, methyl 1-thio- can be achieved through a series of reactions starting from commercially available starting materials. The synthesis pathway involves the protection of the hydroxyl group of galactose, followed by the introduction of a thiol group at the anomeric carbon and subsequent deprotection of the hydroxyl group. Finally, the methyl group is introduced at the thiol group to form the desired compound.", "Starting Materials": ["D-Galactose", "Thioglycolic acid", "Methyl iodide", "Acetic anhydride", "Pyridine", "Methanol", "Sodium bicarbonate"], "Reaction": ["1. Protection of the hydroxyl group of galactose using acetic anhydride and pyridine to form the acetate derivative", "2. Introduction of thiol group at the anomeric carbon of the protected galactose using thioglycolic acid and sodium bicarbonate", "3. Deprotection of the hydroxyl group using methanol and hydrochloric acid to form the thiol group", "4. Methylation of the thiol group using methyl iodide and sodium bicarbonate to form beta-D-Galactopyranoside, methyl 1-thio-"] } | |
Número CAS |
155-30-6 |
Fórmula molecular |
C7H14O5S |
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
(3R,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3?,4-,5?,6+,7-/m0/s1 |
Clave InChI |
LZFNFLTVAMOOPJ-XMAYFYEJSA-N |
SMILES isomérico |
CS[C@H]1[C@@H](C([C@H](C(O1)CO)O)O)O |
SMILES |
CSC1C(C(C(C(O1)CO)O)O)O |
SMILES canónico |
CSC1C(C(C(C(O1)CO)O)O)O |
Otros números CAS |
155-30-6 |
Pictogramas |
Irritant |
Sinónimos |
methyl 1-thio-beta-D-galactopyranoside methyl beta-D-thiogalactopyranoside methyl beta-D-thiogalactoside methylthiogalactoside thiomethylgalactoside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-[[(Z)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21407.png)
